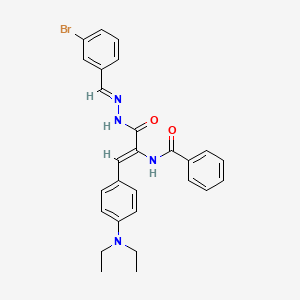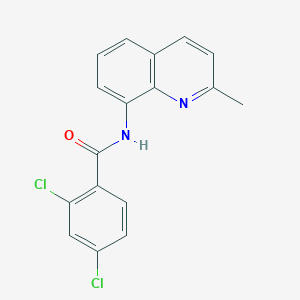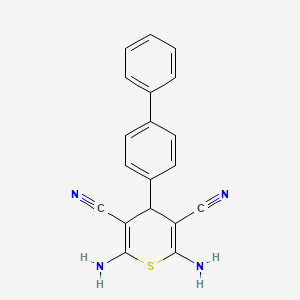![molecular formula C16H16N4O4 B11561705 N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11561705.png)
N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-nitrophenyl group and a methylphenylamino group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-nitrobenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as chromatography, to achieve the required purity standards.
化学反応の分析
Types of Reactions
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound forms hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
類似化合物との比較
Similar Compounds
- N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 while sparing COX-1 makes it a promising candidate for developing safer anti-inflammatory drugs .
特性
分子式 |
C16H16N4O4 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H16N4O4/c1-11-4-2-3-5-13(11)17-10-16(22)19-18-9-12-6-7-14(20(23)24)15(21)8-12/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+ |
InChIキー |
GNWFMLYQMAEZCI-GIJQJNRQSA-N |
異性体SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11561631.png)
![2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B11561638.png)
![4-bromo-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11561640.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11561646.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11561659.png)

![4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11561681.png)
![3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B11561684.png)
![3-Hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]naphthalene-2-carbohydrazide](/img/structure/B11561688.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11561689.png)
![5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11561690.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11561692.png)
